molecular formula C5H3BrFIN2 B2756945 5-Bromo-6-fluoro-3-iodopyridin-2-amine CAS No. 1207625-26-0

5-Bromo-6-fluoro-3-iodopyridin-2-amine

Cat. No.: B2756945
CAS No.: 1207625-26-0
M. Wt: 316.9
InChI Key: ZQQXZNUCTJIQON-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3-iodopyridin-2-amine: is a heterocyclic organic compound with the molecular formula C5H3BrFIN2 and a molecular weight of 316.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoro-3-iodopyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms to the pyridine ring through halogenation reactions.

    Amination: Conversion of the halogenated pyridine to the amine derivative using suitable amination reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-3-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyridine
  • 6-Fluoro-3-iodopyridin-2-amine
  • 5-Bromo-3-iodopyridin-2-amine

Uniqueness: 5-Bromo-6-fluoro-3-iodopyridin-2-amine is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

5-bromo-6-fluoro-3-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQXZNUCTJIQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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